molecular formula C17H19N5O8S B4585524 3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B4585524
M. Wt: 453.4 g/mol
InChI Key: HVSUOLBOVPXWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C17H19N5O8S and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.09543375 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Odor Detection and Interaction Studies

Research on homologous carboxylic acids, including studies on odor detection and interaction with other compounds, provides insights into the sensory properties and potential applications in food science and fragrance industries. A study explored the detection of mixtures of carboxylic acids and their interaction with model odorants, revealing how carbon-chain length influences odor detection and mixture summation (Miyazawa et al., 2009).

Clinical and Pharmacokinetic Investigations

Several studies have focused on the clinical and pharmacokinetic profiles of cephalosporin antibiotics, which share core structural features with the queried compound. These studies offer valuable information on the therapeutic applications, safety, and efficacy of such compounds:

  • Cefazedone Tolerance and Pharmacokinetics : Research on cefazedone, a cephalosporin antibiotic, investigated its tolerance and pharmacokinetics in human subjects, providing a basis for its clinical use and understanding its behavior in the body (Züllich & Sack, 1979; Pabst et al., 1979).

  • Cefamandole in Urology : The use of cefamandole, another cephalosporin, in treating urinary tract infections showcases the therapeutic potential of compounds within this class for bacterial infections (Zinati et al., 1980).

Neuropharmacology and Toxicology

Investigations into compounds with specific receptor interactions and toxicological profiles can inform the development of novel therapeutics and safety assessments:

  • Muscarinic Receptor Ligands : A study on PTAC, a muscarinic receptor ligand, demonstrates the potential for compounds with specific receptor affinities to be used in treating neurological conditions such as schizophrenia (Bymaster et al., 1998).

  • Exposure to Heterocyclic Amines : Research on the exposure to carcinogenic heterocyclic amines in cooked foods and its implications for human health highlights the importance of understanding the metabolic and toxicological properties of chemical compounds (Wakabayashi et al., 1993).

Properties

IUPAC Name

3-(acetyloxymethyl)-7-[4-(4-nitropyrazol-1-yl)butanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O8S/c1-9(23)30-7-10-8-31-16-13(15(25)21(16)14(10)17(26)27)19-12(24)3-2-4-20-6-11(5-18-20)22(28)29/h5-6,13,16H,2-4,7-8H2,1H3,(H,19,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSUOLBOVPXWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCN3C=C(C=N3)[N+](=O)[O-])SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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